Zinc bromide hydrate

Description

Properties

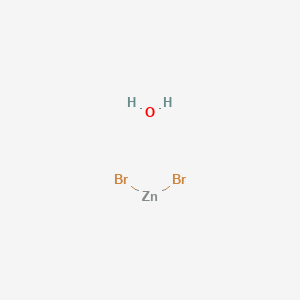

Molecular Formula |

Br2H2OZn |

|---|---|

Molecular Weight |

243.2 g/mol |

IUPAC Name |

dibromozinc;hydrate |

InChI |

InChI=1S/2BrH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |

InChI Key |

DDFGPANTDSVNPE-UHFFFAOYSA-L |

Canonical SMILES |

O.[Zn](Br)Br |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Zinc Bromide Hydrate

Conventional Aqueous Synthesis Routes from Zinc Precursors

The most common and well-established methods for preparing zinc bromide hydrate (B1144303) involve the reaction of a zinc-containing precursor with hydrobromic acid in an aqueous solution. These reactions are straightforward and can be readily performed in a standard laboratory setting.

Two primary zinc precursors are typically used:

Zinc Oxide: The reaction of zinc oxide (ZnO) with hydrobromic acid (HBr) is an acid-base reaction that directly yields zinc bromide in solution. Subsequent evaporation of the water allows for the crystallization of zinc bromide hydrate, most commonly the dihydrate (ZnBr₂·2H₂O). rsc.orgwikipedia.org The chemical equation for this reaction is:

ZnO + 2HBr → ZnBr₂ + H₂O

Metallic Zinc: Alternatively, metallic zinc (Zn) can be reacted with hydrobromic acid. This is a redox reaction where zinc is oxidized and hydrogen ions are reduced, producing zinc bromide and hydrogen gas. wikipedia.org The reaction is as follows:

Zn + 2HBr → ZnBr₂ + H₂

The choice of precursor can depend on factors such as cost, availability, and desired purity of the final product. The resulting aqueous solution from either method contains dissolved zinc bromide, which can then be subjected to crystallization to isolate the hydrate.

| Zinc Precursor | Reagent | Reaction Type | Primary Product in Solution |

|---|---|---|---|

| Zinc Oxide (ZnO) | Hydrobromic Acid (HBr) | Acid-Base | Zinc Bromide (ZnBr₂) |

| Metallic Zinc (Zn) | Hydrobromic Acid (HBr) | Redox | Zinc Bromide (ZnBr₂) |

Controlled Hydration Pathways of Anhydrous Zinc Bromide

Anhydrous zinc bromide (ZnBr₂) is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This property forms the basis for the preparation of this compound through controlled hydration. When anhydrous zinc bromide is exposed to a humid environment or dissolved in water, it spontaneously forms hydrates.

The most common hydrate formed is zinc bromide dihydrate (ZnBr₂·2H₂O). wikipedia.org The process of dehydration of the dihydrate to the anhydrous form can be achieved by heating in the presence of hot CO₂. wikipedia.org Conversely, the controlled addition of water to the anhydrous salt or its dissolution in water followed by crystallization will yield the dihydrate. This interconversion is a key aspect of the chemistry of zinc bromide and its hydrates.

Synthesis of Specific this compound Stoichiometries (e.g., Dihydrate, Trihydrate)

The stoichiometry of the this compound, that is, the number of water molecules associated with each formula unit of zinc bromide, can be controlled by manipulating the crystallization conditions, such as temperature and concentration of the aqueous solution.

Zinc Bromide Dihydrate (ZnBr₂·2H₂O): This is the most common and stable hydrate of zinc bromide under normal conditions. It can be prepared by crystallizing a saturated aqueous solution of zinc bromide at room temperature (around 297 K). iucr.org The structure of the dihydrate is described as ([Zn(H₂O)₆]²⁺)([Zn₂Br₆]²⁻), indicating a complex ionic arrangement rather than a simple lattice of ZnBr₂ and H₂O molecules. wikipedia.orgiucr.org Octahedral crystals of the dihydrate can be separated from an 86% solution when cooled to 0°C.

Zinc Bromide Trihydrate (ZnBr₂·3H₂O): The trihydrate can be formed under specific conditions. Cooling an 80% aqueous solution of zinc bromide to -25°C results in the deposition of needle-shaped crystals of the trihydrate. This demonstrates the influence of lower temperatures and specific concentrations on favoring a higher degree of hydration.

The pH of the crystallization medium is also a critical factor that can influence the formation and quality of the hydrate crystals. Aqueous solutions of zinc bromide are naturally acidic.

| Hydrate Stoichiometry | Crystallization Conditions | Crystal Habit |

|---|---|---|

| Dihydrate (ZnBr₂·2H₂O) | Evaporation of saturated aqueous solution at room temperature; Cooling an 86% solution to 0°C | Orthorhombic; Octahedral |

| Trihydrate (ZnBr₂·3H₂O) | Cooling an 80% solution to -25°C | Needle-shaped |

Novel Synthetic Approaches for this compound and Related Adducts

Beyond conventional aqueous methods, research has explored alternative synthetic strategies for producing zinc bromide and its derivatives. These novel approaches often utilize different solvent systems or reaction conditions to achieve specific outcomes.

Ionothermal Synthesis Methodologies

Ionothermal synthesis is a method that uses ionic liquids or molten salts as both the solvent and template for the synthesis of materials. In the context of zinc bromide, it is important to note that it is typically used as a medium or Lewis acid mediator in the ionothermal synthesis of other compounds, such as conjugated microporous polymers, rather than being the product of the synthesis itself. rsc.orgresearchgate.netnsf.gov Molten anhydrous zinc bromide provides a solvent-free reaction environment for the polymerization of various organic monomers. rsc.orgresearchgate.netnsf.gov This application highlights the utility of zinc bromide in facilitating certain types of organic reactions under specific conditions, but it is not a method for synthesizing this compound.

Synthesis in Non-Aqueous and Mixed Solvent Systems

The synthesis of zinc bromide can also be achieved in non-aqueous or mixed solvent systems. These methods can offer advantages in terms of controlling reaction rates, product solubility, and separation of byproducts.

Mixed Water-Alcohol Systems: A notable example is the synthesis of a zinc bromide solution from zinc sulfate (B86663) and sodium bromide in a mixture of water and isopropanol (B130326) (rubbing alcohol). chemisting.comchemisting.com In this system, the desired zinc bromide remains in the aqueous layer, while the less soluble sodium sulfate precipitates out, facilitated by the presence of the alcohol. chemisting.com This method provides a route to a zinc bromide solution from readily available starting materials. chemisting.comchemisting.com

Reaction in Organic Solvents: Zinc bromide exhibits good solubility in various organic solvents, including alcohol, ether, acetone, and tetrahydrofuran. While this property is often utilized for its application as a Lewis acid in organic reactions, it also suggests the potential for synthesizing zinc bromide and its adducts in these non-aqueous media. For instance, the direct reaction of zinc metal with bromine can be performed in a suitable reaction solvent, with the temperature typically kept below 60°C to manage the exothermic nature of the reaction.

Formation of Adducts: In the presence of certain organic molecules, zinc bromide can form adducts. For example, the electrochemical preparation of ethylzinc (B8376479) bromide can yield a 2,2'-dipyridyl adduct. While not a hydrate, the formation of such adducts demonstrates the versatility of zinc bromide's coordination chemistry in non-aqueous environments.

Structural Elucidation and Crystallographic Analysis of Zinc Bromide Hydrate

Single-Crystal X-ray Diffraction Studies of Zinc Bromide Hydrate (B1144303) Phases

Zinc bromide (ZnBr₂) is a hygroscopic compound that readily forms hydrates, notably the dihydrate, ZnBr₂·2H₂O. wikipedia.org Single-crystal X-ray diffraction (SCXRD) studies have been instrumental in determining the precise atomic arrangement within these hydrated phases.

The dihydrate, ZnBr₂·2H₂O, is characterized as a double-salt structure, specifically formulated as [Zn(H₂O)₆][Zn₂Br₆] = (ZnBr₂·2H₂O)₃. iaea.org This phase crystallizes in the orthorhombic system, belonging to the Immm space group. iaea.org Detailed crystallographic parameters for ZnBr₂·2H₂O include lattice dimensions of a = 10.435(1) Å, b = 10.367(1) Å, and c = 7.961(1) Å, resulting in a unit cell volume of 861.2(2) ų. iaea.org The compound is isostructural with MgZn₂Br₆·6H₂O. iaea.org

The crystal structure of ZnBr₂·2H₂O reveals the presence of distinct complex ions: independent octahedral [Zn(H₂O)₆]²⁺ complexes and dimeric tetrahedral [Zn₂Br₆]²⁻ complexes. iaea.org These individual units are interconnected through a network of O-H⋯Br hydrogen bonds. iaea.org Within the octahedral [Zn(H₂O)₆]²⁺ complex, the average Zn-O bond length is approximately 2.07 Å. iaea.org In the dimeric tetrahedral [Zn₂Br₆]²⁻ complex, the Zn-Br bond lengths vary, with bridging Zn-Br bonds measuring 2.48 Å and terminal Zn-Br bonds measuring 2.36 Å. iaea.org

For comparison, anhydrous ZnBr₂ crystallizes in a trigonal omega-like structure with the trigonal R̅3m space group, forming two-dimensional sheets. materialsproject.org In this anhydrous form, the Zn²⁺ ion is octahedrally coordinated to six equivalent Br¹⁻ atoms, forming edge-sharing ZnBr₆ octahedra, with all Zn-Br bond lengths reported as 2.65 Å. materialsproject.org

Table 1: Crystallographic Data for Zinc Bromide Hydrate (ZnBr₂·2H₂O)

| Parameter | Value | Unit | Source |

| Crystal System | Orthorhombic | - | iaea.org |

| Space Group | Immm | - | iaea.org |

| a | 10.435(1) | Å | iaea.org |

| b | 10.367(1) | Å | iaea.org |

| c | 7.961(1) | Å | iaea.org |

| Unit Cell Volume (V) | 861.2(2) | ų | iaea.org |

| Z | 2 | - | iaea.org |

| Density (Dx) | 3.02 | mg m⁻³ | iaea.org |

Table 2: Bond Lengths in Zinc Bromide Dihydrate (ZnBr₂·2H₂O)

| Bond Type | Average Length (Å) | Source |

| Zn-O (octahedral [Zn(H₂O)₆]²⁺) | 2.07 | iaea.org |

| Zn-Br (bridging in [Zn₂Br₆]²⁻) | 2.48 | iaea.org |

| Zn-Br (terminal in [Zn₂Br₆]²⁻) | 2.36 | iaea.org |

Spectroscopic Characterization of this compound Structures

Spectroscopic techniques provide complementary information to X-ray diffraction, allowing for the characterization of molecular vibrations, hydration states, and complexation in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups and understanding the presence of water molecules within a compound. Infrared absorption spectra of aqueous solutions of ZnBr₂ have been analyzed, with specific bands observed. aip.org For instance, bands at 2.30 micrometers (μ) are indicative of hydration. aip.org FT-IR spectroscopy is routinely employed to confirm the presence of various functional groups in crystalline materials. researchgate.net However, the strong infrared absorption by water itself can pose limitations when studying hydrated samples, necessitating adaptive techniques to improve the signal-to-noise ratio. spectroscopyonline.com

Raman Spectroscopy for Hydration and Complexation States

Raman spectroscopy is particularly useful for investigating hydration and complexation states in solutions and solid materials. Studies utilizing Raman spectra of aqueous ZnBr₂ solutions have successfully elucidated the formation of various zinc-bromo complexes. researchgate.netresearchgate.net These studies, often combined with electron and X-ray scattering, have confirmed the existence of hexaaquo [Zn(H₂O)₆]²⁺, di-, tri-, and tetra-bromo complexes in solution. researchgate.netresearchgate.net The spectroscopic data are consistent with both octahedral hexaaquo and tetrahedral Zn(H₂O)₄₋ₙBrₙ complexes (where n=2, 3, 4). researchgate.net For example, a Zn-Br bond vibration in a zinc thiourea (B124793) complex, [Zn(N₂H₄CS)₂Br₂], was observed at 184 cm⁻¹. researchgate.net Raman microspectroscopy, by analyzing the unique scattering "fingerprints" of molecules and their bonds, can even be used to observe dynamic chemical reactions, such as cement hydration, under real-world conditions. mit.edu

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of Hydrogen Bonding Networks within Crystalline Zinc Bromide Hydrates

Hydrogen bonding plays a pivotal role in dictating the crystal structure, stability, and supramolecular assembly of crystalline zinc bromide hydrates. In the dihydrate, ZnBr₂·2H₂O, the crystal structure is stabilized by O-H⋯Br hydrogen bonds that link the discrete octahedral [Zn(H₂O)₆]²⁺ and dimeric tetrahedral [Zn₂Br₆]²⁻ complexes. iaea.org

Water of crystallization, generally, is stabilized by electrostatic attractions and hydrogen bonds, which contribute to the formation of elaborate polymeric structures within hydrates. wikipedia.org The presence of lattice water molecules can lead to intricate hydrogen-bonding networks, which are crucial for linking molecular units into one-dimensional supramolecular polymers. reading.ac.uk These networks can be meticulously analyzed to estimate the strengths of the hydrogen bonds involved. reading.ac.uk PubChem data indicates that this compound has one hydrogen bond donor and one hydrogen bond acceptor. nih.gov

Investigation of Coordination Geometries in Solid-State this compound

The coordination geometry around the zinc(II) ion in solid-state this compound and its related complexes is diverse and significantly influenced by the surrounding ligands and the degree of hydration. Zinc(II) ions, being d¹⁰ species, exhibit flexible coordination geometries, including tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral arrangements. reading.ac.uknih.govmdpi.com

In the dihydrate, ZnBr₂·2H₂O, the crystal structure explicitly features two distinct coordination environments for zinc: independent octahedral [Zn(H₂O)₆]²⁺ complexes and dimeric tetrahedral [Zn₂Br₆]²⁻ complexes. iaea.org For anhydrous ZnBr₂, the zinc(II) ion adopts an octahedral coordination, being bonded to six equivalent bromide ions in edge-sharing ZnBr₆ octahedra. materialsproject.org

In aqueous solutions, various zinc aquo and bromo complexes have been identified, including octahedral hexaaquo [Zn(H₂O)₆]²⁺ and tetrahedral Zn(H₂O)₄₋ₙBrₙ complexes (where n=2, 3, 4). researchgate.net Beyond the common hexaaquo complex, tetraaquo [Zn(H₂O)₄]²⁺ and pentacoordinate [Zn(H₂O)₅]²⁺ complexes have also been observed in the solid state, highlighting the flexibility of zinc's coordination sphere. nih.gov

Many zinc bromide complexes with organic ligands exhibit a distorted tetrahedral coordination geometry around the zinc(II) ion. researchgate.netresearchgate.netresearchgate.netnih.govchemmethod.com For instance, in complexes like dibromidobis(isoquinoline N-oxide-κO)zinc(II) ([ZnBr₂(C₉H₇NO)₂]), a distorted tetrahedral geometry is observed, with the zinc ion coordinated by two isoquinoline (B145761) N-oxide ligands and two bromide ions. nih.gov In such cases, the X-Zn-X (halide-zinc-halide) bond angles can be considerably larger than the O-Zn-O bond angles, contributing to the observed tetrahedral distortion. nih.gov The coordination number and geometry of zinc complexes are primarily determined by the radii of the metal ion and the coordinating ligand atoms or ions. nih.gov

Table 3: Common Coordination Geometries of Zinc(II) in this compound and Related Complexes

| Coordination Geometry | Example/Context | Source |

| Octahedral | [Zn(H₂O)₆]²⁺ in ZnBr₂·2H₂O; Anhydrous ZnBr₂ | iaea.orgmaterialsproject.orgresearchgate.netnih.gov |

| Tetrahedral | [Zn₂Br₆]²⁻ in ZnBr₂·2H₂O; Zn(H₂O)₄₋ₙBrₙ (n=2,3,4) in solution; Ligated ZnBr₂ complexes | iaea.orgresearchgate.netnih.govchemmethod.com |

| Pentacoordinate | [Zn(H₂O)₅]²⁺ (solid state); Some Schiff base complexes | nih.govmdpi.com |

Aqueous Solution Chemistry and Speciation of Zinc Bromide Hydrate Systems

Hydration Dynamics and Solvation Shell Structure of Zinc(II) Cations in Bromide Solutions

The first solvation shell comprises water molecules directly coordinated to the central zinc(II) ion, forming a primary coordination sphere. Beyond this immediate layer, the second solvation shell consists of additional water molecules and potentially other co-solvent species that interact with the first shell, typically through hydrogen bonding or other intermolecular forces uq.edu.auresearchgate.netnih.gov. Recent studies have demonstrated that strategically reshaping these Zn²⁺ ion solvation structures, for instance, by introducing specific co-solvent additives into zinc bromide (ZnBr₂) aqueous electrolytes, can significantly impact electrochemical processes uq.edu.aunih.govresearchgate.net. Such additives can selectively integrate into the second coordination shell, leading to beneficial effects such as effective proton capture, stabilization of electrolyte pH during zinc electroplating, and a reduction in ion transport resistance uq.edu.aunih.govresearchgate.net. Techniques like X-ray absorption spectroscopy (XAS) and Raman spectroscopy have been instrumental in elucidating the evolution of solvation symmetry and composition across a range of concentrations rsc.org.

Halide-Zinc(II) Complex Formation and Equilibrium in Hydrated Solutions

In hydrated zinc bromide solutions, zinc(II) cations readily engage in complex formation with bromide anions. This process leads to a dynamic equilibrium involving various zinc-bromide complex species. The predominant forms identified in these solutions include ZnBr⁺, ZnBr₂, ZnBr₃⁻, and ZnBr₄²⁻ science.govscience.govjpgu.orgusgs.gov.

The distribution of these complex species, known as speciation, is a fundamental aspect of their solution chemistry. Raman spectroscopy has proven to be a powerful tool for quantitatively assessing the relative concentrations of these species under diverse experimental conditions science.govjpgu.orgusgs.gov. For instance, studies indicate that the proportion of four-ligand coordinated Zn-halides, such as the tetrabromo zinc(II) complex ([ZnBr₄]²⁻), increases notably with higher salt concentrations when compared to complexes with fewer halide ligands researchgate.net. The formation of these complexes is governed by specific equilibrium constants. Consistent with the behavior of "soft" metal ions, the stability of zinc(II) halide complexes generally follows the order: fluorides < chlorides < bromides < iodides britannica.com.

Influence of Concentration and Temperature on Zinc Bromide Hydrate (B1144303) Solution Speciation

The speciation of zinc bromide solutions is highly sensitive to changes in both concentration and temperature science.govscience.govjpgu.orgusgs.gov. As the concentration of zinc bromide in an aqueous solution increases, there is a discernible shift in equilibrium towards the formation of higher-order halide complexes. For example, the tetrabromo zinc(II) complex, ZnBr₄²⁻, becomes the dominant species in solutions characterized by high zinc concentrations and elevated bromide-to-zinc molar ratios science.govscience.govjpgu.orgusgs.gov.

Temperature also exerts a significant influence on speciation. Investigations using Raman spectroscopy at high temperatures and pressures (up to 500 °C and 900 MPa) have corroborated that the prevalence of ZnBr₄²⁻ is maintained at elevated temperatures in concentrated solutions science.govjpgu.orgusgs.gov. However, increasing temperature can simultaneously promote the formation of species with fewer halide ligands in dilute solutions science.govjpgu.orgusgs.gov. This intricate interplay between concentration and temperature precisely determines the distribution of zinc-bromide complexes, which is crucial for understanding their behavior in various contexts, including high-temperature geological fluids and advanced electrochemical systems science.govjpgu.org.

Table 1: Influence of Concentration and Bromide/Zinc Ratio on Zinc(II) Bromide Speciation

| Condition | Favored Zinc(II) Bromide Species | References |

|---|---|---|

| High ZnBr₂ Concentration, High [Br]/[Zn] Ratio | ZnBr₄²⁻ (tetrabromo zinc(II) complex) | researchgate.netscience.govjpgu.orgusgs.gov |

| Dilute Solutions, Low [Br]/[Zn] Ratio (< 2.5) | ZnBr⁺, ZnBr₂ (species with fewer halide ligands and lower charge) | science.govjpgu.orgusgs.gov |

Characterization of Hybrid-Halide Aquo Complexes in Mixed Systems

In chemical systems where multiple halide ions, such as bromide and chloride, are present, zinc(II) can form hybrid-halide aquo complexes. These complexes are characterized by the incorporation of different halide ligands alongside water molecules within the zinc(II) coordination sphere. A notable example identified in mixed zinc bromide and zinc chloride electrolytes is the anionic complex [ZnBr₂Cl(H₂O)]⁻ researchgate.netresearchgate.net.

The characterization of these hybrid complexes often relies on advanced analytical techniques, including Raman spectroscopy coupled with ab-initio molecular modeling researchgate.net. The presence of a previously unassigned peak at the 220 cm⁻¹ band in the Raman spectra of mixed electrolytes was successfully attributed to the [ZnBr₂Cl(H₂O)]⁻ complex through detailed ab-initio molecular modeling simulations researchgate.net. Furthermore, studies have shown that increasing the ratio of chloride to bromide in such electrolyte systems actively promotes the formation of these hybridized species, concurrently leading to a reduction in the proportion of single-halide Zn-Br complexes researchgate.net. This understanding of hybrid complex formation is particularly valuable for the design and optimization of electrolytes in applications like zinc/bromine flow batteries, where mixed halide systems may offer enhanced performance characteristics researchgate.netresearchgate.net.

Solvation Studies of Zinc Bromide Hydrate in Non-Aqueous Media (e.g., Etherates)

Beyond aqueous environments, zinc bromide also exhibits intriguing solvation behavior in non-aqueous media, forming various solvates, notably etherates. Comprehensive studies on the solubility of zinc bromide in diethyl ether have provided substantial evidence for the existence of distinct etherate complexes osti.govuni.eduuni.edu.

Specifically, two primary etherates have been identified and characterized: zinc bromide monoetherate (ZnBr₂·(C₂H₅)₂O) and zinc bromide dietherate (ZnBr₂·2(C₂H₅)₂O) osti.govuni.eduuni.edu. The stability and interconversion of these solvates are highly dependent on temperature. For instance, the zinc bromide monoetherate is reported to be stable below approximately +16-17 °C, while the dietherate undergoes decomposition above +4 °C osti.gov. Investigations employing vapor pressure measurements and solubility determinations have meticulously mapped the salvation of solid zinc bromide in contact with diethyl ether solutions across a temperature range spanning from -10 to 35 °C uni.eduuni.edu. These studies revealed definite changes in the slopes of vapor pressure and solubility curves, indicative of transitions between the solid phases. These transitions, occurring between 0 and 5 °C and between 15 and 25 °C, correspond to the equilibrium shifts between the dietherate, monoetherate, and the unsolvated zinc bromide forms uni.eduuni.edu.

Thermodynamic insights into the formation and stability of these etherates have been gained through the calculation of differential heats of solution at saturation osti.gov. For the monoetherate, the average differential heat of solution was determined to be approximately 3.5 kcal/mole. In contrast, the unsolvated zinc bromide exhibited a value of about 0.60 kcal/mole. The dietherate showed a differential heat of solution of 6.2 kcal/mole at 0 °C, which decreased to 4.3 kcal/mole around -8 °C, and then notably increased to 10.5 kcal/mole at -20 °C osti.gov.

Table 2: Zinc Bromide Etherates and Their Stability Ranges

| Etherate Complex | Chemical Formula | Stability Temperature Range | References |

|---|---|---|---|

| Zinc bromide monoetherate | ZnBr₂·(C₂H₅)₂O | Below +16-17 °C | osti.govuni.eduuni.edu |

| Zinc bromide dietherate | ZnBr₂·2(C₂H₅)₂O | Decomposes above +4 °C | osti.govuni.eduuni.edu |

| Unsolvated Zinc Bromide | ZnBr₂ | Above 15-25 °C | uni.eduuni.edu |

Coordination Chemistry of Zinc Bromide Hydrate and Its Adducts

Ligand Exchange Mechanisms Involving Water and Other Donor Molecules

The coordination chemistry of zinc(II) ions in aqueous solution is fundamentally governed by ligand exchange reactions, where water molecules in the hydration shell are substituted by other donor molecules. libretexts.orgchemguide.co.uk In the case of zinc bromide hydrate (B1144303), the primary species in aqueous solution is the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺. figshare.comnih.gov The exchange of these coordinated water molecules is a critical step for the formation of various zinc bromide complexes. nih.gov

Theoretical studies using density functional theory (DFT) on the [Zn(H₂O)₆]²⁺ ion suggest that the water exchange process follows a limiting dissociative (D) mechanism. figshare.comacs.org This mechanism involves the departure of a coordinated water molecule to form a five-coordinate intermediate, which is then rapidly attacked by an incoming ligand. libretexts.org The activation energy for this dissociative step is calculated to be relatively low, between 4.2 and 4.6 kcal/mol, indicating a labile coordination sphere and rapid ligand exchange rates. figshare.comacs.org This lability is a hallmark of zinc(II) coordination chemistry and is crucial for its role in biological and chemical systems. nih.gov

The general mechanism can be represented as: [Zn(H₂O)₆]²⁺ ⇌ [Zn(H₂O)₅]²⁺ + H₂O (rate-determining step) [Zn(H₂O)₅]²⁺ + L ⇌ [Zn(H₂O)₅L]²⁺ (fast)

Where L represents an incoming donor molecule, such as a bromide ion or another Lewis base. The rate of these exchange reactions is influenced by factors such as the charge density of the zinc ion and the metal-water bond strength. youtube.com The interaction with other donor molecules can modulate the reactivity of the zinc center for further complexation.

| Parameter | Value | Reference |

| Proposed Mechanism | Dissociative (D) | figshare.comacs.org |

| Intermediate Species | [Zn(H₂O)₅]²⁺ | libretexts.org |

| Activation Energy (Water Exchange) | 4.2 - 4.6 kcal/mol | figshare.comacs.org |

| Zn-O Bond Length (1st Sphere) | 2.0 - 2.1 Å | figshare.comacs.org |

Formation of Mononuclear and Polynuclear Zinc(II) Bromide Hydrate Complexes

Zinc bromide is known to form a diverse array of both mononuclear and polynuclear coordination compounds, depending on the reaction conditions and the nature of the ligands present.

In aqueous solutions, the speciation of zinc(II) bromide complexes is highly dependent on the concentration and the bromide-to-zinc molar ratio. usgs.gov Stepwise formation of mononuclear bromozincate complexes occurs as bromide ions replace water molecules in the coordination sphere. usgs.govwordpress.com

Stepwise Formation of Mononuclear Complexes:

[Zn(H₂O)₆]²⁺ + Br⁻ ⇌ [ZnBr(H₂O)₅]⁺ + H₂O

[ZnBr(H₂O)₅]⁺ + Br⁻ ⇌ ZnBr₂(H₂O)₄ + H₂O

ZnBr₂(H₂O)₄ + Br⁻ ⇌ [ZnBr₃(H₂O)]⁻ + 3H₂O

[ZnBr₃(H₂O)]⁻ + Br⁻ ⇌ [ZnBr₄]²⁻ + H₂O

The stability of these complexes increases with the number of bromide ligands. Raman spectroscopy studies have confirmed that in solutions with high zinc concentrations and high bromide/zinc molar ratios, the tetrahedral tetrabromozincate(II) anion, [ZnBr₄]²⁻, is the predominant species, even at elevated temperatures up to 500°C. usgs.gov

The solid state structure of zinc bromide dihydrate itself provides an excellent example of coexisting mononuclear and polynuclear species. Its crystal structure is not a simple lattice but is more accurately described as a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆]. wikipedia.org This formulation reveals the presence of two distinct complex ions:

A mononuclear cation: The hexa-aqua zinc(II) cation, [Zn(H₂O)₆]²⁺, where the zinc ion is octahedrally coordinated to six water molecules.

A dinuclear anion: The hexabromodizincate(II) anion, [Zn₂Br₆]²⁻.

Furthermore, reactions of zinc bromide in the presence of other ligands, such as crown ethers, can lead to the formation of extended chain-like polynuclear compounds. nih.gov For example, compounds with the general formula (ZnBr₂)n(18-crown-6)₂ (where n = 4, 6, 8, 10) have been synthesized, featuring anionic chains of corner- and edge-sharing ZnBr₄ tetrahedra of varying lengths. nih.gov The formation of other polynuclear anions, such as the dizincheptabromide anion [Zn₂Br₇]³⁻, has also been reported. researchgate.net

| Complex Species | Type | Coordination Environment of Zn(II) | Reference |

| [Zn(H₂O)₆]²⁺ | Mononuclear | Octahedral | wikipedia.org |

| [ZnBr₄]²⁻ | Mononuclear | Tetrahedral | usgs.gov |

| [Zn₂Br₆]²⁻ | Dinuclear (Polynuclear) | Tetrahedral | wikipedia.org |

| (ZnBr₂)n(18-crown-6)₂ | Polynuclear | Corner- and edge-sharing tetrahedra | nih.gov |

| [Zn₅Br₉]⁺ | Pentanuclear (Polynuclear) | Distorted tetrahedral, trigonal-bipyramidal, and octahedral | nih.gov |

Stereochemical Preferences and Conformational Analysis of Hydrated Zinc(II) Bromide Complexes

The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects, allowing it to adopt various coordination geometries based on factors like ligand size, steric hindrance, and electronic properties. nih.govmdpi.com Consequently, hydrated zinc(II) bromide complexes display considerable stereochemical flexibility.

The fundamental hydrated species, the [Zn(H₂O)₆]²⁺ cation, exhibits a regular octahedral geometry, as observed in the crystal structure of ZnBr₂·2H₂O. wikipedia.org In this complex, the average zinc-oxygen (Zn-O) bond length is approximately 2.07 Å.

Upon substitution of water ligands with bromide ions, the coordination number and geometry typically change. Due to the larger size of bromide ions compared to water molecules, steric hindrance favors lower coordination numbers. chemguide.co.uk The fully substituted mononuclear complex, [ZnBr₄]²⁻, adopts a stable tetrahedral geometry. usgs.gov This is a very common coordination environment for zinc(II).

Intermediate species and complexes with other donor ligands can exhibit different geometries. For instance, single-crystal X-ray diffraction studies have revealed various coordination environments:

In the dinuclear [Zn₂Br₆]²⁻ anion, each zinc center is tetrahedrally coordinated.

A cationic building unit, [Zn₅Br₉(18-crown-6)₂]⁺, shows a mix of distorted tetrahedral, trigonal-bipyramidal, and octahedral coordination for the different zinc ions within the same polynuclear structure. nih.gov

Complexes with certain organic ligands have shown five-coordinate, distorted trigonal-bipyramidal environments, with average Zn-N bond lengths of 2.167 Å and Zn-Br bond lengths of 2.4104 Å.

This stereochemical diversity is a key feature of zinc coordination chemistry, allowing for the formation of a wide range of complex architectures.

| Complex Ion | Coordination Number | Geometry | Example Compound/System | Reference |

| [Zn(H₂O)₆]²⁺ | 6 | Octahedral | ZnBr₂·2H₂O | wikipedia.org |

| [ZnBr₄]²⁻ | 4 | Tetrahedral | Aqueous ZnBr₂ solutions | usgs.gov |

| [Zn₂Br₆]²⁻ | 4 (for each Zn) | Tetrahedral | ZnBr₂·2H₂O | wikipedia.org |

| [Zn₅Br₉]⁺ moiety | 4, 5, 6 | Distorted Tetrahedral, Trigonal-Bipyramidal, Octahedral | [Zn₅Br₉][N(Tf₂)₂] | nih.gov |

Role of Lewis Acidity in Zinc Bromide Hydrate Complexation Processes

Zinc bromide, in both its anhydrous and hydrated forms, is widely recognized as a Lewis acid. bohrium.comcommonorganicchemistry.comchemicalbook.combromideindia.combyjus.comguidechem.com A Lewis acid is defined as an electron-pair acceptor. The Lewis acidity of the zinc(II) ion in this compound is a primary driving force behind its complexation processes. nih.gov

The Zn(II) center, with its 3d¹⁰ electron configuration, possesses empty, accessible orbitals that can readily accept electron pairs from Lewis bases (ligands). mdpi.com In the hydrated form, the positive charge of the [Zn(H₂O)₆]²⁺ cation polarizes the coordinated water molecules, making them susceptible to substitution by stronger Lewis bases, such as bromide ions or other donor molecules. nih.gov

The role of Lewis acidity is evident in several ways:

Facilitating Ligand Exchange: The electrophilic nature of the zinc center facilitates the displacement of weakly bound water molecules by other ligands. This process is the foundation for the formation of all its various complexes in solution. nih.govijtsrd.com

Formation of Adducts: Zinc bromide's ability to act as a Lewis acid allows it to form stable complexes (adducts) with a wide range of donor ligands containing atoms like oxygen, nitrogen, and sulfur. mdpi.com The strength of the resulting coordinate bond is related to the Lewis basicity of the incoming ligand.

Catalysis: The Lewis acidity of zinc bromide is harnessed in organic synthesis, where it serves as an effective catalyst for numerous reactions, including Friedel-Crafts alkylations, acylation, and cyclization reactions. bohrium.comchemicalbook.combromideindia.com In these processes, the zinc center coordinates to a substrate, activating it towards a subsequent reaction.

Stabilization of Anionic Species: The strong electrophilic character of Zn(II) allows it to coordinate with multiple anionic ligands, leading to the formation of stable anionic complexes like [ZnBr₃]⁻ and [ZnBr₄]²⁻. usgs.gov This complexation is driven by the neutralization of charge and the formation of stable tetrahedral or other geometries.

Computational and experimental studies have been used to quantify the Lewis acidity of various zinc complexes. researchgate.net Coordination with a Lewis acid like Zn(II) can significantly alter the electronic properties of the ligand, enhancing its reactivity. nih.gov For instance, coordinating an N-oxide's oxygen atom to a zinc(II) center increases the positive electrostatic potential on the surface of the N-oxide, making it a better electron acceptor. nih.gov This modulation of ligand properties is a direct consequence of the Lewis acidic nature of the zinc ion.

Computational and Theoretical Investigations of Zinc Bromide Hydrate Systems

Density Functional Theory (DFT) Studies on Molecular Structures and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the ground-state geometries, electronic structures, and energetics of chemical compounds, including zinc bromide hydrate (B1144303) systems. DFT calculations are instrumental in predicting hydration energies and ion-pair interactions within these systems.

Studies utilizing DFT have explored the coordination environment of zinc(II) ions in hydrated complexes. It has been shown that zinc(II) does not exhibit a strong preference for a specific number of water molecules in its first coordination layer, capable of accommodating four, five, or six water ligands with only minor energy differences between these isomeric hydrated complexes. scielo.org.mx For instance, in various zinc(II) coordination polymers, DFT has been used to optimize structures, revealing distorted octahedral coordination for Zn(II) cations coordinated to water molecules and other ligands. acs.orgnih.gov DFT calculations can accurately predict bond lengths and valence angles, showing good agreement with experimental X-ray diffraction data for zinc complexes. nih.gov

Furthermore, DFT is applied to analyze electronic features such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and to study charge relocation within the complexes. nih.govacs.orgaip.orgbuxdu.uz Theoretical calculations for a zinc bromide complex with 2-amino-1,3,4-thiadiazole, for example, revealed a strong electrophilic nature of the optimized structure, with electron-rich sites on bromide anions. buxdu.uz

Ab Initio Molecular Dynamics Simulations of Zinc Hydration Shells

Ab initio molecular dynamics (AIMD) simulations are crucial for understanding the dynamic behavior and structural characteristics of hydration shells surrounding the Zn²⁺ ion in aqueous solutions, which is fundamental to the behavior of zinc bromide hydrate in solution. These simulations provide detailed insights into the arrangement and movement of water molecules around the central zinc ion. mdpi.comaip.orgresearchgate.netnih.govmdpi.comresearchgate.net

AIMD studies consistently show that the first hydration shell of the Zn²⁺ ion typically comprises six water molecules, arranged in a highly symmetric octahedral structure. The average Zn–O distance in this first shell is reported to be around 2.13–2.15 Å, which aligns closely with experimental extended X-ray absorption fine structure (EXAFS) data. aip.orgnih.govresearchgate.net Beyond the dominant hexacoordinated Zn(H₂O)₆²⁺ complex, AIMD simulations have also identified a non-negligible contribution from pentacoordinated Zn(H₂O)₅²⁺ complexes, which possess a tighter hydration sphere and a trigonal bipyramidal structure. mdpi.comresearchgate.net

The simulations also reveal significant and complex charge relocation on both the Zn²⁺ ion and the water molecules in the first hydration shell. Water molecules in the first hydration shell exhibit a higher dipole moment (around 3.4 D) compared to bulk water (2.73 D), indicating substantial polarization. mdpi.comaip.orgnih.govresearchgate.net While no exchanges between the first and second hydration shells were observed in some simulations, numerous water transfers between the second hydration shell and the bulk were noted. aip.orgnih.govresearchgate.net The second hydration shell is characterized by a trigonal bonding to the first shell water, with the bonding pattern returning to the tetrahedral structure of bulk water beyond this shell. aip.orgnih.govresearchgate.net AIMD simulations have also been used to study solvent exchange events around aqueous Zn²⁺, indicating a dissociative mechanism where the release of a single water molecule leads to a transient pentacoordinated complex. mdpi.com

Table 1 summarizes key structural and dynamic parameters of zinc hydration shells derived from AIMD simulations.

Table 1: Structural and Dynamic Parameters of Zinc Hydration Shells from AIMD Simulations

| Parameter | Value (AIMD) | Experimental/Other Theoretical Data | Reference |

| First Hydration Shell (CN) | 6 (octahedral) | 6 (octahedral) | aip.orgnih.govresearchgate.net |

| Zn-O Distance (1st shell) | 2.13–2.15 Å | 2.072 Å (EXAFS) | aip.orgnih.govresearchgate.net |

| Water Dipole Moment (1st shell) | 3.4 D | 2.73 D (bulk water) | aip.orgnih.govresearchgate.net |

| Zn(H₂O)₅²⁺ presence | ~16% of trajectory | Identified | mdpi.com |

| Zn(H₂O)₅²⁺ geometry | Trigonal bipyramidal | Trigonal bipyramidal | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling for Predictive Analysis

While Quantitative Structure-Activity Relationships (QSAR) are traditionally applied in drug discovery and toxicology, the broader field of molecular modeling and computational chemistry encompasses predictive analysis relevant to the properties and behavior of this compound systems. These methods are crucial for predicting various physical and chemical properties and understanding complex interactions.

Computational modeling has been utilized in the analysis and design of energy storage devices, such as zinc bromide batteries. Models can predict operational parameters, including open-circuit voltage as a direct function of the battery's state of charge (SOC) and internal resistance, providing insights for performance optimization. researchgate.netmdpi.com

Furthermore, ab initio derived classical force fields are developed through molecular modeling to simulate the behavior of hydrated surfaces, such as zinc oxide in water. These force fields, validated against AIMD results and experimental data, enable the prediction of surface properties in aqueous environments and interactions with biomolecules, offering a transferable approach for broader applications. acs.orgacs.org

Predictive analysis also extends to modeling the phase stability conditions of various hydrates, including clathrate hydrates, and investigating the effects of promoters or inhibitors on their formation. researchgate.netmdpi.com This demonstrates the utility of computational methods in foreseeing the behavior of hydrated systems under different conditions.

Hirshfeld Surface Analysis and Intermolecular Interaction Studies in Hydrated Complexes

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within crystal structures, providing insights into the packing and stability of hydrated complexes, including those involving zinc bromide. This analysis is often complemented by two-dimensional fingerprint plots, which offer a detailed breakdown of specific contact types. buxdu.uznih.govdnu.dp.uaproquest.comacs.orgsci-hub.se

The Hirshfeld surface maps normalized contact distances (d_norm), where red areas indicate strong, short intermolecular interactions (shorter than the sum of van der Waals radii), blue patches represent longer connections, and white regions signify contacts at the van der Waals distance. nih.govdnu.dp.ua

Table 2: Representative Intermolecular Interactions from Hirshfeld Surface Analysis in Hydrated Complexes

| Interaction Type | Description | Contribution (Example) | Reference |

| H···O/O···H | Hydrogen bonds involving hydrogen and oxygen atoms | 30.7% | dnu.dp.ua |

| H···Br/Br···H | Hydrogen bonds involving hydrogen and bromine atoms | Significant | dnu.dp.uaproquest.comsci-hub.se |

| N–H···N | Hydrogen bonds involving hydrogen and nitrogen atoms | Present | buxdu.uznih.govsci-hub.se |

| N–H···Cl | Hydrogen bonds involving hydrogen and chlorine atoms (in related systems) | Present | nih.govmdpi.com |

| H···H | Hydrogen-hydrogen contacts, often a majority contribution | 40–49.1% | dnu.dp.uaacs.orgsci-hub.se |

Advanced Research Applications of Zinc Bromide Hydrate in Chemical Systems

Zinc Bromide Hydrate (B1144303) in Catalytic Processes

As a Lewis acid, zinc bromide hydrate is a valuable catalyst in a wide array of organic reactions. wikipedia.orgnih.gov Its effectiveness, coupled with its relatively low cost and toxicity, makes it an attractive option for chemists. wikipedia.orgresearchgate.net

Zinc bromide is widely utilized as a Lewis acid catalyst in organic synthesis due to its ability to activate substrates and facilitate a variety of chemical transformations. wikipedia.orgnih.gov It has demonstrated high efficiency in promoting the synthesis of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. wikipedia.orgnih.gov Examples of such reactions include the synthesis of pyrazole (B372694) derivatives, chromene analogues, and indole (B1671886) scaffolds. wikipedia.org In many of these syntheses, zinc bromide shows excellent catalytic efficiency and can often be recycled and reused without a significant loss of performance. wikipedia.org

Beyond heterocycle synthesis, zinc bromide catalyzes numerous coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These include the synthesis of propargylamines, α,β-acetylenic ketones, and cyclic carbonates. wikipedia.org It is also employed in Friedel-Crafts alkylation and acylation reactions, offering milder conditions and greater selectivity compared to harsher Lewis acids like aluminum chloride. nih.gov Furthermore, zinc bromide has been effectively used for the α-bromination of carbonyl compounds. wikipedia.org

| Reaction Type | Substrates | Product | Catalyst Role |

| Heterocycle Synthesis | Aldehydes, amines, alkynes | Pyrazoles, chromenes, indoles | Lewis acid activation of carbonyls and other functional groups. |

| Coupling Reactions | Aldehydes, amines, alkynes | Propargylamines, α,β-acetylenic ketones | Facilitates C-C and C-N bond formation. |

| Friedel-Crafts Acylation | Aromatic compounds, acyl halides | Aromatic ketones | Activates the acyl halide for electrophilic aromatic substitution. |

| α-Bromination | Carbonyl compounds | α-Brominated carbonyls | Acts as a reusable heterogeneous catalyst. |

This table provides a summary of various organic synthesis reactions catalyzed by zinc bromide.

To enhance its stability, reusability, and ease of separation from reaction mixtures, zinc bromide can be immobilized on various solid supports. researchgate.net This approach combines the catalytic activity of zinc bromide with the practical advantages of heterogeneous catalysis. wikipedia.org

Research has demonstrated the successful use of zinc bromide supported on materials such as silica (B1680970) (SiO₂), hydroxyapatite (B223615) (HAp), and acid-activated montmorillonite. mdpi.comnih.gov For instance, silica-supported zinc bromide has been shown to be a highly efficient heterogeneous catalyst for the cross-coupling of acid chlorides with terminal alkynes to produce ynones under solvent-free conditions at room temperature. polyu.edu.hk Similarly, zinc bromide supported on hydroxyapatite effectively catalyzes the Michael addition of indoles to electron-deficient olefins, leading to the synthesis of 3-substituted indoles. mdpi.com The catalyst in this system can be readily recovered by simple filtration and reused with only a minor decrease in its catalytic activity. mdpi.com

More advanced supported systems include zinc bromide on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-ZnBr₂), which allows for easy magnetic separation of the catalyst from the reaction medium. polyu.edu.hk These supported catalysts are not only efficient but also contribute to the development of more sustainable and environmentally friendly chemical processes. researchgate.net

| Support Material | Catalytic Application | Advantages |

| Silica (SiO₂) ** | Coupling of acid chlorides with terminal alkynes. | High efficiency, solvent-free conditions. |

| Hydroxyapatite (HAp) | Michael addition of indoles to α,β-unsaturated ketones. | High efficiency, catalyst is easily recovered and reused. |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** | Direct synthesis of diphenyl carbonate from CO₂ and phenol. | Easy magnetic separation and catalyst recovery. |

This table summarizes the applications and benefits of supported zinc bromide catalysts.

Zinc bromide has proven to be an effective mediator and catalyst in the ionothermal synthesis of conjugated microporous polymers (CMPs) through cyclotrimerization reactions. nih.govbohrium.com This method presents a promising and greener alternative to traditional transition metal-catalyzed polymerizations, which often rely on expensive metals like palladium. nih.gov

In this process, molten zinc bromide serves as both the Lewis acid catalyst and the reaction medium for the cyclotrimerization of monomers such as diacetylbenzenes and dicyanobenzenes. nih.govbohrium.com The reaction proceeds through an aldol (B89426) reaction-driven dimerization followed by cyclotrimerization to form 1,3,5-substituted benzene (B151609) rings, with water as the only byproduct. bohrium.com This solvent-free approach leads to the formation of highly conjugated and microporous materials. nih.gov

Studies have shown that using zinc bromide instead of zinc chloride can significantly improve the generality of these solvent-free cyclotrimerization reactions. nih.gov A variety of monomers, including 1,4-diacetylbenzene (B86990), 4,4′-diacetylbiphenyl, and 1,4-dicyanobenzene, have been successfully polymerized in molten zinc bromide to yield porous organic materials with high surface areas. nih.govbohrium.com These materials have potential applications in areas requiring both porosity and electrical conductivity, such as heterogeneous catalysis and gas storage. nih.gov

| Monomer | Polymer Product | Key Features of the Process |

| 1,4-Diacetylbenzene (DAB) | DAB-CMP | Solvent-free, ionothermal synthesis. |

| 4,4′-Diacetylbiphenyl (DABP) | DABP-CMP | Produces highly conjugated, microporous polymer. |

| 1,4-Dicyanobenzene (DCNB) | DCNB-based polymer | Green alternative to transition metal-catalyzed methods. |

This table highlights the use of zinc bromide in the synthesis of conjugated microporous polymers via cyclotrimerization.

This compound in Electrochemical Energy Storage Systems

This compound is a key component in the electrolyte of zinc-bromine batteries, a promising technology for stationary energy storage. wikipedia.orgnih.gov The aqueous nature of the electrolyte makes these batteries less prone to overheating and fire compared to lithium-ion systems. nih.gov

The electrolyte in a zinc-bromine battery is an aqueous solution of zinc bromide. wikipedia.org During charging, zinc metal is plated onto the negative electrode, and bromide ions are oxidized to bromine at the positive electrode. nih.gov The reverse process occurs during discharge. nih.gov The concentration of zinc bromide in the electrolyte typically ranges from 1 to 4 M. nih.gov

A significant challenge in zinc-bromine battery design is managing the highly soluble and corrosive nature of bromine, which can lead to self-discharge if it diffuses to the zinc electrode. sandia.gov To mitigate this, complexing agents are often added to the electrolyte to form a separate, bromine-rich organic phase, reducing the concentration of free bromine in the aqueous phase. sandia.gov

Researchers are actively exploring ways to optimize the electrolyte to improve battery performance. This includes the addition of other zinc compounds, such as zinc chloride or zinc fluoride, to the electrolyte. google.com These additives can decompose at a higher voltage than zinc bromide, which helps to maintain a sufficient concentration of zinc ions in the electrolyte and prevent hydrogen evolution during floating operations. google.com Another approach involves using highly concentrated electrolytes (e.g., 20 M ZnBr₂ with LiCl additive) to restrict the diffusion of bromide species through increased viscosity and reduced water content. rsc.org Deep eutectic solvents (DES), which are mixtures of zinc bromide, zinc chloride, and a bromine-capturing agent, are also being investigated as water-free electrolytes to prevent bromine evaporation and hydrogen evolution. nih.gov

| Electrolyte Composition | Key Feature | Advantage |

| Aqueous ZnBr₂ | Standard electrolyte. | Low cost, non-flammable. |

| Aqueous ZnBr₂ with complexing agents | Forms a bromine-rich organic phase. | Reduces self-discharge. |

| Aqueous ZnBr₂ with ZnCl₂/ZnF₂ | Additives with higher decomposition voltage. | Prevents hydrogen evolution. |

| High concentration ZnBr₂ with LiCl | High viscosity, low water content. | Restricts bromine diffusion. |

| Deep Eutectic Solvent (ZnBr₂/ZnCl₂/BCA) | Water-free electrolyte. | Prevents Br₂ evaporation and H₂ evolution. |

This table outlines different electrolyte designs for zinc-bromine batteries and their respective advantages.

The interactions at the electrode-electrolyte interface are critical to the performance and longevity of zinc-bromine batteries. A major challenge is the formation of zinc dendrites during the repeated electroplating and stripping of zinc on the negative electrode. nih.gov These dendrites can grow through the separator, causing a short circuit. nih.gov

The composition of the electrolyte, including the hydration structure of the zinc cations, plays a crucial role in the morphology of the zinc deposit. nih.gov In aqueous solutions, zinc ions exist as hydrated complexes, [Zn(H₂O)₆]²⁺. nih.gov The strong coulombic interactions between these hydrated ions and the electrode surface can influence the zinc plating process and contribute to dendrite growth. nih.gov

Strategies to control these interfacial phenomena focus on modifying the electrolyte. For example, the addition of salts like lithium chloride can alter the electric field at the electrode surface, inhibiting the growth of zinc dendrites. rsc.org In deep eutectic solvent electrolytes, the zinc ion exists as a complex anion, such as [ZnBrₓCl₄₋ₓ]²⁻, which significantly changes its transport and deposition behavior at the electrode interface. nih.gov Understanding and controlling the solvation shell of the zinc ion and the interactions at the electrode surface are key areas of research aimed at improving the cyclability and efficiency of zinc-bromine batteries. researchgate.net The corrosive nature of bromine also presents a challenge at the positive electrode, necessitating the use of corrosion-resistant materials. sandia.gov The diffusion of bromine species to the zinc electrode, known as crossover, leads to a direct chemical reaction and self-discharge, which is a critical interfacial phenomenon to manage. nih.govsandia.gov

Methane (B114726) Hydrate Inhibition Studies in Fluid Systems

This compound solutions are recognized for their potential to inhibit the formation of methane hydrates in fluid systems, a critical issue in the oil and gas industry. The formation of these crystalline, ice-like structures can lead to blockages in pipelines, disrupting operations and posing significant safety risks. The inhibitory effect of zinc bromide is primarily attributed to its nature as a thermodynamic hydrate inhibitor (THI).

When dissolved in water, zinc bromide dissociates into zinc (Zn²⁺) and bromide (Br⁻) ions. These ions interact with water molecules, reducing the water activity of the solution. This alteration of the fluid's thermodynamic properties shifts the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures, effectively narrowing the operational window where hydrates can form.

Recent research has focused on quantifying the kinetic effects of zinc bromide on methane hydrate formation. A 2023 study published in Energy & Fuels systematically investigated the kinetics of methane hydrate formation and dissociation in the presence of varying concentrations of zinc bromide (ZnBr₂) solutions, alongside magnesium bromide (MgBr₂) and calcium bromide (CaBr₂) solutions. The study found that the presence of these salts decreases the amount of methane consumed during hydrate formation, with consumption decreasing as the salt concentration increases. acs.org While MgBr₂ showed the strongest inhibition, ZnBr₂ solutions also demonstrated a clear inhibitory effect compared to pure water. acs.org

The number of moles of methane recovered during the dissociation of the hydrate was highest in pure water, followed by the zinc bromide solutions. acs.org This indicates that while zinc bromide inhibits the initial formation, it also influences the dissociation process. Furthermore, both the water-to-hydrate and gas-to-hydrate conversion rates were observed to decrease with an increase in the salt concentration. acs.org

Table 1: Comparison of Hydrate Inhibition Effects of Different Bromide Salts

| Salt Solution (at 15 wt %) | Relative Methane Consumption | Relative Methane Recovery during Dissociation | Effect on Hydrate Formation Rate |

|---|---|---|---|

| Pure Water | Highest | Highest | Baseline |

| Zinc Bromide (ZnBr₂) | Lower than pure water | Higher than CaBr₂ and MgBr₂ | Inhibition observed |

| Calcium Bromide (CaBr₂) | Lower than pure water | Lower than ZnBr₂ | Inhibition observed |

| Magnesium Bromide (MgBr₂) | Lowest | Lower than ZnBr₂ | Strongest inhibition |

This table is generated based on the findings reported in the study of methane hydrate inhibition kinetics. acs.org

This compound as a Precursor in Materials Synthesis

Synthesis of Metal Oxides and Related Nanomaterials

This compound can serve as a precursor in the synthesis of zinc-containing metal oxides, most notably zinc oxide (ZnO) nanomaterials. The synthesis process typically involves the conversion of the zinc bromide precursor into zinc oxide through various chemical routes, such as precipitation or hydrothermal methods. In these methods, a precipitating agent, like sodium hydroxide (B78521) or potassium hydroxide, is added to an aqueous solution of the zinc salt to form a zinc hydroxide or related intermediate, which is then thermally decomposed (calcined) to yield zinc oxide.

While various zinc salts, including zinc nitrate, zinc acetate, and zinc chloride, are commonly employed as precursors for the synthesis of ZnO nanoparticles, the choice of the precursor anion (in this case, bromide) can influence the morphology, size, and properties of the resulting nanomaterials. nih.gov Although specific studies focusing exclusively on this compound are less common than those on other zinc salts, the fundamental chemical principles of precipitation and thermal decomposition remain applicable.

The general reaction pathway can be summarized as:

Precipitation: ZnBr₂(aq) + 2NaOH(aq) → Zn(OH)₂(s) + 2NaBr(aq)

Calcination: Zn(OH)₂(s) → ZnO(s) + H₂O(g)

Research has shown that the reaction conditions, such as temperature, pH, and the presence of surfactants or capping agents, play a crucial role in controlling the particle size and shape of the synthesized ZnO nanomaterials. nih.gov

Table 2: Comparison of Common Zinc Precursors for Zinc Oxide Nanoparticle Synthesis

| Precursor Salt | Common Synthesis Method | Typical Resulting Morphology | Reference |

|---|---|---|---|

| Zinc Nitrate Hexahydrate | Precipitation, Solvothermal | Nanoparticles, Nanorods | nih.govresearchgate.net |

| Zinc Acetate Dihydrate | Sol-gel, Hydrothermal | Nanoparticles, Nanoplates | nih.govresearchgate.net |

| Zinc Chloride | Precipitation | Nanoparticles | nih.gov |

| Zinc Sulfate (B86663) Heptahydrate | Hydrothermal | Nanoplates, Flower-like structures | nih.gov |

This table provides a general comparison of common zinc precursors used in the synthesis of ZnO nanomaterials.

Formation of Coordination Polymers and Metal-Organic Frameworks

Zinc bromide has been utilized as a key component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). In these applications, the zinc ion acts as a metal node, connecting organic linker molecules to form extended one-, two-, or three-dimensional structures. The properties of the resulting materials, such as porosity and catalytic activity, are highly dependent on the coordination geometry of the metal ion and the nature of the organic linker.

A notable application of anhydrous zinc bromide is in the ionothermal synthesis of conjugated microporous polymers. rsc.org In this solvent-free approach, molten zinc bromide acts as both a Lewis acid catalyst and the reaction medium for the cyclotrimerization of acetyl or cyano-functionalized aromatic monomers. rsc.org This method has been shown to be effective for a range of monomers, including 1,4-diacetylbenzene and 1,4-dicyanobenzene, yielding highly conjugated and microporous materials. rsc.org The use of zinc bromide in this context offers a significant advantage over more expensive transition metal catalysts. rsc.org

While these studies have primarily employed anhydrous zinc bromide, the principles suggest that this compound could also be a viable precursor, particularly in solvothermal or hydrothermal synthesis methods where water is already present as a solvent. The water molecules in the hydrate could potentially influence the reaction kinetics and the final structure of the coordination polymer or MOF. Zinc-based MOFs are of particular interest for applications in drug delivery and medical imaging due to the low toxicity of zinc. rsc.org

Other Specialized Research Applications of this compound

Radiation Shielding Research in Nuclear Applications

Aqueous solutions of zinc bromide are extensively used as a transparent radiation shielding material, particularly for viewing windows in hot cells where high-activity radioactive materials are handled. researchgate.netaesj.net The effectiveness of zinc bromide solution as a gamma radiation shield is due to its high density and the presence of elements with a relatively high atomic number (zinc and bromine), which increases the probability of photon interaction.

The shielding properties of a 77% solution of zinc bromide, which has a density of 2.5 g/cm³, are comparable to that of concrete, allowing for the construction of hot cell walls and windows of the same thickness. google.com This provides a significant advantage over solid lead glass windows, as the liquid is less prone to radiation-induced discoloration and can be more easily replaced if it becomes contaminated. aesj.net

Research has focused on characterizing the attenuation coefficients of zinc bromide solutions at various concentrations and densities. Studies have shown a linear relationship between the density of the zinc bromide solution and its linear attenuation coefficient. researchgate.net For instance, increasing the density of the solution leads to a more effective attenuation of gamma rays. researchgate.netaip.org

Table 3: Linear Attenuation Coefficients of Zinc Bromide Solutions for Cs-137 Gamma Rays

| Concentration (% w/w) | Density (g/cm³) | Experimental Linear Attenuation Coefficient (μ_exp) (cm⁻¹) |

|---|---|---|

| 37.41 | 1.4 | 0.1115 |

| 42.78 | 1.5 | 0.1187 |

| 48.16 | 1.6 | 0.1254 |

This table is based on experimental data from the characterization of ZnBr₂ solutions as a liquid radiation shield. researchgate.net

Simulations using Monte Carlo N-Particle (MCNP) transport code have been employed to determine the required concentration of zinc bromide solution to safely shield against specific radioactive sources. For example, a study demonstrated that a 1500 mm thick zinc bromide solution with a concentration of 57.2% can effectively shield against a 1000 Ci Cobalt-60 gamma source, reducing the dose rate to safe levels for operators. aesj.net To counteract radiation-induced decomposition and discoloration, stabilizers such as hydroxylamine (B1172632) hydrochloride are often added to the zinc bromide solution. google.com

Future Research Directions and Emerging Trends for Zinc Bromide Hydrate Chemistry

Development of Novel Synthetic Routes with Enhanced Control over Hydration State

The development of novel synthetic routes for zinc bromide hydrate (B1144303) is crucial for achieving enhanced control over its hydration state. Zinc bromide is known to be hygroscopic and forms a dihydrate (ZnBr₂·2H₂O), among other potential hydrated forms wikipedia.org. Current research aims to move beyond traditional synthesis methods to precisely control the number of water molecules incorporated into the zinc bromide structure. This level of control is vital because the hydration state can significantly influence the material's physical and chemical properties, including its solubility, reactivity, and performance in various applications. While general advancements in controlled synthesis have enabled the precise manipulation of morphology in nanoparticles and bimetallic nanostructures rsc.orgfrontiersin.orgmdpi.com, applying these principles to specifically dictate the hydration stoichiometry of zinc bromide is an emerging area. Future synthetic strategies may explore templating agents, controlled crystallization environments, or solvent-free approaches to yield specific hydrate forms consistently, thereby opening avenues for tailored material properties.

Exploration of Advanced Spectroscopic and Imaging Techniques for In-Situ Structural Characterization

Advanced spectroscopic and imaging techniques are increasingly explored for the in-situ structural characterization of zinc bromide hydrate, providing real-time insights into its behavior under various conditions. Techniques such as Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are valuable for revealing the speciation of ions in concentrated solutions, as demonstrated with zinc chloride solutions nsf.govresearchgate.netsemi.ac.cn. X-ray based techniques, including X-ray absorption spectroscopy (EXAFS and XANES) and X-ray photoelectron spectroscopy (XPS), offer element-specific information about the local electronic and atomic structure, as well as oxidation states european-mrs.comrsc.org. For instance, in-situ microXANES has been utilized to study the coordination environment of zinc in biological systems acs.org. These advanced methods enable researchers to track dynamic changes in the structure of this compound, providing a fundamental understanding of its interactions in working systems, such as within catalysts or battery electrolytes european-mrs.com. The ability to characterize these changes in-situ is critical for optimizing material performance and stability.

Deeper Understanding of Complex Ion Dynamics in Concentrated Aqueous Solutions and Deep Eutectic Solvents

A deeper understanding of complex ion dynamics in concentrated aqueous solutions and deep eutectic solvents (DESs) is a significant research direction for this compound. Zinc bromide exhibits high solubility in water, forming concentrated solutions where complex ion speciation and the chemical environment of water molecules are critical factors wikipedia.orgnsf.gov. These highly concentrated solutions, sometimes referred to as "molten hydrates" or "water-in-salt electrolytes," present unique challenges and opportunities for study nsf.gov. Deep eutectic solvents, considered ionic liquid analogues, are also relevant, particularly those incorporating zinc salts like ZnCl₂ researchgate.netacs.orgresearchgate.net. Research into hydrated deep eutectic solvents (HDES) for applications like zinc-bromine batteries has shown that anions can influence the structure of zinc-halide complex anions and enhance ion mobility researchgate.net. Molecular dynamics simulations are increasingly employed to investigate the structural, thermodynamic, and transport properties of these aqueous DES solutions, offering insights into ion mobilities and hydrogen bonding networks acs.org. Future research will continue to elucidate the intricate interplay between zinc ions, bromide ions, and solvent molecules in these complex environments to better predict and control their macroscopic properties.

Integration of Machine Learning and Artificial Intelligence in Predictive Material Design for this compound Systems

Q & A

Q. How can the crystal structure of zinc bromide hydrate be experimentally determined?

Methodological Answer: Utilize single-crystal X-ray diffraction (XRD) to resolve unit cell parameters, space group, and cage architecture. Refinement with anisotropic thermal parameters and hydrogen placement via tools like VESTA is critical, as demonstrated for tetra-n-butylphosphonium bromide (TBPB) hydrates (orthorhombic, Pmma space group, a = 21.065 Å, b = 12.657 Å, c = 11.992 Å) . For this compound, similar analysis could clarify hydration stoichiometry and cation-induced cage distortions.

Q. What methods quantify the hydration number (H₂O:salt ratio) in this compound?

Methodological Answer: Thermogravimetric analysis (TGA) measures mass loss during controlled dehydration. For TBPB·38H₂O, TGA confirmed the hydration number by mass reduction at 25–150°C . Apply this to this compound with complementary differential scanning calorimetry (DSC) to correlate dehydration events with endothermic peaks.

Q. How are phase equilibria of this compound with gases (e.g., CO₂) measured?

Methodological Answer: Use high-pressure autoclaves with visual observation windows and temperature/pressure control (e.g., 0.3–4.4 MPa, 279–292 K). For TBAB hydrates, varying salt concentrations (0.05–0.55 mass fraction) revealed CO₂ inclusion thresholds . Adapt this setup for this compound, monitoring gas consumption via pressure decay and composition via gas chromatography.

Q. Which spectroscopic techniques characterize host-guest interactions in this compound?

Methodological Answer: Raman spectroscopy identifies vibrational modes of Br⁻ ions (e.g., 760 cm⁻¹ for TBAB hydrates) and cage distortions . Solid-state NMR (¹H, ¹³C) probes water dynamics and guest occupancy, as applied to tetrahydrofuran (THF) hydrates .

Advanced Research Questions

Q. How do guest molecules (e.g., CO₂) affect the thermodynamic stability of this compound?

Methodological Answer: Compare melting temperatures and enthalpies of empty vs. gas-loaded hydrates using DSC. For TBAB hydrates, CO₂ inclusion increased dissociation temperatures by 2–4 K . Pair this with XRD to assess structural changes (e.g., cage volume shifts >1.5 ų) caused by guest inclusion .

Q. What strategies resolve structural contradictions in this compound reported under different synthesis conditions?

Methodological Answer: Systematically vary synthesis parameters (temperature, cooling rate, concentration) and perform XRD to identify dominant phases. For TBAB, discrepancies between tetragonal and orthorhombic structures were resolved by isolating the most stable form via repeated crystallization . Molecular dynamics (MD) simulations can calculate stabilization energies (ΔEGH) to predict preferential structures .

Q. How can molecular dynamics (MD) simulations predict gas storage capacity in this compound?

Methodological Answer: Model guest diffusion and host-guest stabilization using force fields (e.g., TIP4P water model). For TBAB/TBPB hydrates, MD calculated ΔEGH values to rank cavity stability (e.g., H₂: -0.8 kJ/mol vs. THF: -15 kJ/mol) . Apply this to this compound to optimize CO₂/CH₄ selectivity.

Q. What experimental designs analyze kinetic formation rates of this compound under varying ionic concentrations?

Methodological Answer: Use isothermal calorimetry to measure nucleation induction times and growth rates at stoichiometric concentrations (e.g., 0.29–2.57 mol% TBAB). Quiescent systems minimize mechanical interference, while in situ Raman tracks ion-water interactions .

Q. How does zinc's ionic radius influence hydrate cage geometry compared to other metal bromides?

Methodological Answer: Compare XRD-derived lattice parameters of Zn²⁺ (0.74 Å) with Ni²⁺ (0.69 Å) or Ba²⁺ (1.35 Å) hydrates. For TBPB vs. TBAB, longer C–P bonds (1.73 Å vs. C–N: 1.53 Å) increased cage distortion by 6–8% . Zinc’s intermediate size may balance flexibility and stability.

Q. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer: Follow hygroscopic and toxicity guidelines for bromide salts. Use PPE (gloves, goggles), avoid inhalation, and segregate waste as per protocols for cerium(III) bromide (e.g., professional disposal for Br⁻-rich waste) . Conduct risk assessments for hydrate decomposition products (e.g., HBr gas).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.